molecular formula C10H14N2O4 B12858968 Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate

Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B12858968
M. Wt: 226.23 g/mol
InChI Key: NEFVHCKIEYATMG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • The methyl ester group (–OCH₃) resonates as a singlet at δ 3.65–3.75 ppm .
    • Protons adjacent to the spiro carbon (e.g., H-5 and H-8) exhibit complex splitting patterns due to diastereotopic effects, appearing as multiplet signals between δ 1.50–2.80 ppm .
    • Deshielded protons near ketone groups (e.g., H-2 and H-4) appear upfield at δ 2.90–3.20 ppm .
  • ¹³C NMR :

    • Carbonyl carbons (C-2 and C-4) resonate at δ 205–210 ppm .
    • The ester carbonyl (C=O) appears at δ 170–175 ppm , while the methyl ester (–OCH₃) carbon is observed at δ 52–54 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption bands at ~1740 cm⁻¹ and ~1700 cm⁻¹ correspond to the ester C=O and ketone C=O stretches, respectively.
  • N–H stretching vibrations (in non-esterified analogs) appear as broad peaks near 3300 cm⁻¹ , though these are absent in the methyl ester derivative.

Mass Spectrometry (MS)

  • The molecular ion peak ([M]⁺ ) is observed at m/z 224 , consistent with the molecular formula C₁₀H₁₂N₂O₄.
  • Fragmentation patterns include loss of the methyl ester group (–COOCH₃, Δm/z 59 ) and sequential cleavage of ketone moieties.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-16-7(13)6-2-4-10(5-3-6)8(14)11-9(15)12-10/h6H,2-5H2,1H3,(H2,11,12,14,15)

InChI Key

NEFVHCKIEYATMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(CC1)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Primary Reaction

  • Reactants: Urea, diethyl oxalate, ammonium carbonate, sodium
  • Solvent: Anhydrous methanol
  • Conditions: Room temperature to 25-30 °C, under reflux
  • Procedure:
    • Add anhydrous methanol into a reflux condenser at room temperature.
    • Introduce sodium into the methanol, maintaining temperature at 25-30 °C.
    • Sequentially add urea and diethyl oxalate with stirring for approximately 0.5 hours.
    • Add ammonium carbonate and continue stirring for 2-3 hours to complete the reaction.
  • Outcome: Formation of a primary intermediate product.

Secondary Reaction

  • Reactants: Primary product, concentrated hydrochloric acid
  • Conditions: 25-30 °C, stirring for 0.5 hours
  • Procedure:
    • Add concentrated hydrochloric acid dropwise to the primary product.
    • Maintain temperature and stir to form a secondary intermediate.
  • Outcome: Conversion of the primary intermediate to a secondary product.

Intermediate Reaction

  • Reactants: Secondary product, 2-(ethylamino)acetaldehyde, potassium ferricyanide
  • Conditions: Room temperature, stirring for 20-24 hours
  • Procedure:
    • Sequentially add 2-(ethylamino)acetaldehyde and potassium ferricyanide to the secondary product.
    • Stir the mixture at room temperature for 20-24 hours.
  • Outcome: Formation of the target compound in suspension.
  • The suspension from the intermediate reaction is concentrated by rotary evaporation at 40 °C until a solid precipitate forms.
  • The precipitate is collected by filtration.
  • The filtrate is further concentrated to 1/3 of its volume to induce additional precipitation.
  • The second precipitate is collected and combined with the first.
  • The combined solid is washed with deionized water and dried under reduced pressure for 24 hours.
  • The molar ratios of reactants are critical for optimizing yield and purity. A preferred molar ratio is:
Compound Molar Ratio Range
Diethyl oxalate 1
Urea 1.1 – 1.3
Sodium 2
Ammonium carbonate 0.5 – 1
Hydrochloric acid 2 – 4
2-(Ethylamino)acetaldehyde 1.5 – 2
Potassium ferricyanide 0.05 – 0.10
  • Under optimized conditions, the chemical purity of the product can reach over 99.75%, with yields up to approximately 92%.
  • Uses inexpensive and readily available raw materials.
  • Avoids hazardous reagents such as sodium cyanide, enhancing safety.
  • Employs methanol as a solvent, which dissolves all reactants effectively and can be recovered and reused, reducing costs.
  • Suitable for industrial-scale production due to simplicity and high yield.
  • Environmentally friendly due to the absence of toxic by-products.
Step Reactants Conditions Duration Outcome
Primary Reaction Urea, diethyl oxalate, ammonium carbonate, sodium Methanol, 25-30 °C, reflux 2.5 – 3.5 hours Primary intermediate product
Secondary Reaction Primary product, concentrated HCl 25-30 °C, stirring 0.5 hours Secondary intermediate product
Intermediate Reaction Secondary product, 2-(ethylamino)acetaldehyde, potassium ferricyanide Room temperature, stirring 20-24 hours Target compound suspension
Concentration & Isolation Suspension from intermediate reaction Rotary evaporation, filtration, washing, drying Variable Pure methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate
  • The method was validated through multiple examples demonstrating reproducibility and scalability.
  • Adjusting the molar ratios of reactants, especially increasing urea, sodium, ammonium carbonate, hydrochloric acid, 2-(ethylamino)acetaldehyde, and potassium ferricyanide relative to diethyl oxalate, improves product purity and yield.
  • The process avoids the use of toxic cyanide reagents, making it safer for operators and reducing environmental impact.
  • Methanol’s role as a solvent enhances reaction rates and facilitates product isolation.
  • The method’s high yield and purity make it suitable for pharmaceutical intermediate production.

The preparation of this compound is efficiently achieved through a three-step reaction sequence involving urea, diethyl oxalate, ammonium carbonate, and sodium in methanol, followed by acid treatment and reaction with 2-(ethylamino)acetaldehyde and potassium ferricyanide. The process is characterized by high yield, excellent purity, safety, cost-effectiveness, and environmental friendliness, making it highly suitable for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions to proceed efficiently. For instance, oxidation reactions may need acidic or basic conditions, while reduction reactions are usually carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate serves as a crucial building block in organic synthesis. Its unique spiro structure allows for the creation of more complex molecules through various synthetic routes. The compound can undergo reactions such as oxidation and reduction to yield different derivatives useful in further research.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown effective inhibition of bacterial growth at low concentrations, making it a candidate for antibiotic development.
  • Anticancer Properties: Investigations into its anticancer effects suggest that the compound may inhibit tumor growth by interacting with specific cellular pathways.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an enzyme inhibitor. Its ability to modulate enzyme activity could lead to the development of new therapeutic agents targeting diseases such as cancer and bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant reduction in bacterial growth ,
AnticancerInhibition of tumor growth,
Enzyme InhibitionModulation of specific enzyme activities ,

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited proliferation in cancer cell lines. The mechanism involved the induction of apoptosis through modulation of apoptotic pathways.

Mechanism of Action

The mechanism by which Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives

The parent carboxylic acid (21129-82-8) differs in its 8-carboxylic acid group, which may confer higher polarity and lower membrane permeability compared to the methyl ester. Such differences are critical in drug design, where ester prodrugs are often employed to improve absorption .

Amide and Sulfonyl Derivatives
  • 2,4-Dioxo-1,3,8-Triazaspiro[4.5]decane-8-Carboxamide: This analog replaces the ester with a carboxamide and introduces an additional nitrogen (1,3,8-triaza).
  • 8-(Methylsulfonyl)-2,8-Diazaspiro[4.5]decane Hydrochloride : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity and stability. Such modifications are common in kinase inhibitors to enhance target binding .

Heteroatom Substitutions in the Spiro Core

Oxa-Aza vs. Diazaspiro Systems
  • Methyl 8-Oxa-2-Azaspiro[4.5]decane-4-Carboxylate Hydrochloride: Replaces one nitrogen with oxygen (8-oxa-2-aza). The oxygen atom reduces basicity and may increase metabolic stability compared to diaza systems. Its molecular formula (C10H18ClNO3) and molar mass (235.71 g/mol) reflect these structural differences .
  • Methyl 1,4-Dioxaspiro[4.5]decane-8-Carboxylate (CAS 26845-47-6): Features a 1,4-dioxa ring instead of diaza.

Protective Group Modifications

8-Boc-2,4-Dioxo-1,3,8-Triazaspiro[4.5]decane : The tert-butyloxycarbonyl (Boc) group protects the amine, a strategy used in peptide synthesis to prevent unwanted side reactions. This compound’s synthesis requires specialized conditions (e.g., ionic liquids or acid catalysts), highlighting the complexity of modifying spirocyclic systems .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Methyl 2,4-Dioxo-1,3-Diazaspiro[4.5]decane-8-Carboxylate and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties
Target Compound (Methyl ester) C10H12N2O4 224.21 1,3-diaza, 2,4-dioxo, ester Moderate lipophilicity; ester enhances bioavailability
2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-acid C9H10N2O4 210.19 Carboxylic acid High polarity; limited membrane permeability
8-Oxa-2-azaspiro[4.5]decane-4-carboxylate C10H18ClNO3 235.71 8-oxa, 2-aza, ester Reduced basicity; improved metabolic stability
8-Boc-2,4-dioxo-1,3,8-triazaspiro[4.5]decane C12H18N3O5 284.29 Boc-protected triaza Enhanced synthetic complexity; labile Boc group

Stability and Bioavailability Insights

  • The methyl ester derivative likely exhibits better enzymatic stability compared to adenosine analogs (e.g., 2'-C-methyladenosine), which are prone to deamination or phosphorylation .
  • Carboxamide derivatives (e.g., 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide) may face challenges in cellular uptake due to increased polarity .

Biological Activity

Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C11_{11}H16_{16}N2_2O4_4
Molecular Weight: 240.26 g/mol
IUPAC Name: 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetic acid
CAS Number: 21129-82-8

The compound features a spirocyclic structure that contributes to its unique biological interactions. The presence of two carbonyl groups and a diaza moiety enhances its reactivity and potential for interaction with biological targets.

Antihypertensive Effects

Research has shown that derivatives of diazaspiro compounds, including this compound, exhibit potent inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the regulation of blood pressure. In a study involving spontaneously hypertensive rats, oral administration of related compounds resulted in significant reductions in mean blood pressure at doses of 30 mg/kg . The mechanism involves the modulation of epoxyeicosatrienoic acids (EETs), which are vasodilatory agents.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Similar structures have been tested for their ability to inhibit inflammatory pathways, including the NF-kB signaling pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory conditions.

Study on sEH Inhibition

In a pivotal study published in European Journal of Medicinal Chemistry, researchers synthesized various diazaspiro derivatives and evaluated their sEH inhibitory activity. The findings indicated that modifications to the side chains significantly influenced potency. For instance, the introduction of trifluoromethoxy groups enhanced activity compared to trifluoromethyl groups due to reduced steric hindrance around the active site of sEH .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the biological activity of this compound is highly dependent on its structural features. Modifications at the methyl group position or alterations in the carboxylate moiety can lead to variations in pharmacological effects. This emphasizes the importance of structural optimization in drug design.

Data Table: Biological Activities

Activity Effect Reference
sEH InhibitionReduces blood pressure
Anti-inflammatoryDecreases cytokine production
CytotoxicityVaries with structural modifications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate, and how are intermediates purified?

  • Methodology : The compound is synthesized via multi-step reactions, starting with tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate. Key steps include alkylation using 1-(2-bromoethoxy)-4-fluorobenzene under reflux in acetonitrile with anhydrous potassium carbonate. Purification employs column chromatography with dichloromethane/methanol (9:1) as the eluent. Thin-layer chromatography (TLC) monitors reaction progress .

Q. How is reaction progress monitored during synthesis?

  • Methodology : TLC is routinely used to track reaction completion. For example, after refluxing intermediates, aliquots are spotted on silica plates and visualized under UV light. Post-reaction workup includes neutralization (e.g., sodium bicarbonate) and extraction with dichloromethane .

Q. What analytical techniques confirm the compound’s purity and structure?

  • Methodology : Nuclear magnetic resonance (¹H NMR, 400 MHz) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight (e.g., m/z 213.3 [M⁺]). Purity is assessed via HPLC using Chromolith or Purospher®STAR columns .

Q. How is crystallographic data obtained for derivatives, and what software is used?

  • Methodology : Single-crystal X-ray diffraction (e.g., Stoe IPDS-II diffractometer) generates data. SHELXL refines structures, resolving parameters like unit cell dimensions (e.g., monoclinic P21/c, β = 94.46°) and hydrogen bonding networks .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Methodology : Yield optimization involves varying solvents (e.g., acetonitrile vs. DMF), adjusting equivalents of reagents (e.g., 1.2–1.5 equivalents of alkylating agents), and testing catalysts like triethylamine. Microwave-assisted synthesis may reduce reaction times .

Q. What strategies control stereochemistry in spirocyclic hydantoin derivatives?

  • Methodology : Chiral auxiliaries or enantioselective catalysts are employed during cyclization. For example, diastereomers (Z)-4 and (E)-4 are separated via recrystallization, with stereochemistry confirmed by NOESY NMR .

Q. How do functional groups influence crystal packing and solubility?

  • Methodology : Substituents like sulfonamide or fluorophenyl groups alter π-π stacking and hydrogen bonding. Crystal structures (e.g., C15H17ClN2O4S, P21/c space group) reveal packing patterns, while LogP calculations predict solubility .

Q. What SAR insights guide the design of anticonvulsant or enzyme-inhibiting derivatives?

  • Methodology : Substituents at the 8-position (e.g., amino groups) enhance binding to target proteins. Bioactivity is tested via in vitro assays (e.g., Pfmrk inhibition). Molecular docking validates interactions with active sites .

Q. How are byproducts identified during large-scale synthesis?

  • Methodology : High-resolution LC-MS detects impurities (e.g., unreacted intermediates). Preparative HPLC isolates byproducts for structural elucidation. Process optimization minimizes side reactions (e.g., overalkylation) .

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